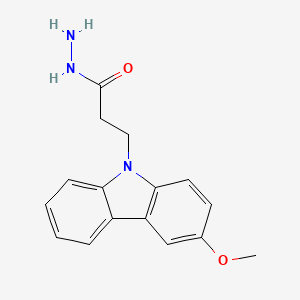
3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide is a compound that belongs to the class of carbazole derivatives. . The compound’s structure consists of a carbazole moiety substituted with a methoxy group at the 3-position and a propanehydrazide group at the 9-position.
Méthodes De Préparation
The synthesis of 3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide typically involves the reaction of ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine hydrate in ethanol . The reaction proceeds under reflux conditions, and the product is obtained after purification. The synthetic route can be summarized as follows:
Starting Material: Ethyl 3-(9H-carbazol-9-yl)propanoate
Reagent: Hydrazine hydrate
Solvent: Ethanol
Reaction Conditions: Reflux
The structures of the synthesized compounds are confirmed using elemental analysis and spectral techniques such as IR, 1H NMR, and 13C NMR .
Analyse Des Réactions Chimiques
3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and Schiff bases.
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
3-(3-Methoxy-9H-carbazol-9-YL)propanehydrazide can be compared with other similar carbazole derivatives, such as:
- 3-Carbazol-9-yl-propionic acid (2-hydroxy-3-methoxy-benzylidene)-hydrazide
- 3-Carbazol-9-yl-propionic acid (3,4-dimethoxy-benzylidene)-hydrazide
- 3-Carbazol-9-yl-propionic acid (2,5-dimethoxy-benzylidene)-hydrazide
These compounds share a similar carbazole core structure but differ in the substituents attached to the carbazole ring. The unique combination of the methoxy group and propanehydrazide moiety in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
61606-44-8 |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-(3-methoxycarbazol-9-yl)propanehydrazide |
InChI |
InChI=1S/C16H17N3O2/c1-21-11-6-7-15-13(10-11)12-4-2-3-5-14(12)19(15)9-8-16(20)18-17/h2-7,10H,8-9,17H2,1H3,(H,18,20) |
Clé InChI |
YRFOHJBPEXCKGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C3=CC=CC=C32)CCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


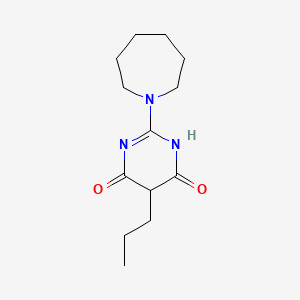
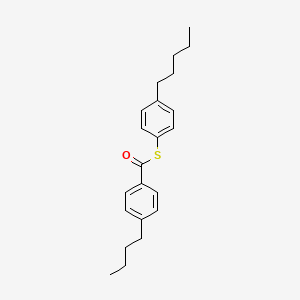
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
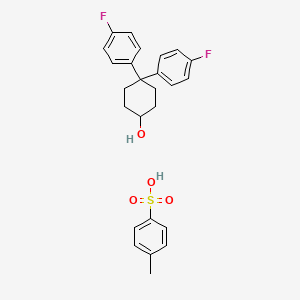
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
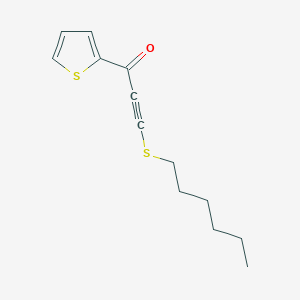
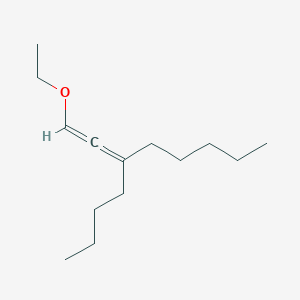
![[(4-Methylphenyl)methylidene]carbonohydrazonoyl](/img/structure/B14592720.png)
![(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B14592727.png)
![[7,12-diacetyloxy-17-[(2Z)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14592739.png)
![[[1-Amino-3-(4-methylanilino)-3-oxopropylidene]amino] benzoate](/img/structure/B14592752.png)
![1-(2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14592759.png)
